2-(2-FORMYLPHENYL)NICOTINIC ACID
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Overview
Description
2-(2-Formylphenyl)nicotinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of nicotinic acid, where the nicotinic acid moiety is substituted with a formyl group at the ortho position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formylphenyl)nicotinic acid typically involves the formylation of a nicotinic acid derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are designed to be efficient and environmentally friendly, minimizing the production of harmful by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Formylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: The major product is 2-(2-carboxyphenyl)nicotinic acid.
Reduction: The major product is 2-(2-hydroxymethylphenyl)nicotinic acid.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
2-(2-Formylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Formylphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The nicotinic acid moiety can influence lipid metabolism and other biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
2-Formylbenzoic acid: Similar structure but lacks the nicotinic acid moiety.
Nicotinic acid: Lacks the formyl group but shares the nicotinic acid core.
2-(2-Hydroxyphenyl)nicotinic acid: Similar structure with a hydroxyl group instead of a formyl group.
Uniqueness
2-(2-Formylphenyl)nicotinic acid is unique due to the presence of both the formyl group and the nicotinic acid moiety. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-formylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)12-11(13(16)17)6-3-7-14-12/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNUXNWJWZYMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687011 |
Source
|
Record name | 2-(2-Formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566198-42-3 |
Source
|
Record name | 2-(2-Formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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